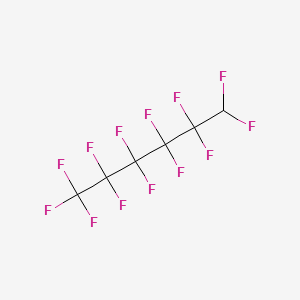

1H-Perfluorohexane

货号 B1293504

:

355-37-3

分子量: 320.05 g/mol

InChI 键: XJSRKJAHJGCPGC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05618986

Procedure details

Into a 1 l four-necked flask equipped with a stirrer, a distillation apparatus-equipped reflux condenser, a dropping funnel and a thermometer, 400 cc of isopropyl alcohol (the water content in the isopropyl alcohol being not higher than 50 ppm, the same is true in the following Examples), and 84.2 g (0.75 mol) of potassium tert-butoxide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 223 g (0.5 mol) of C6F13I was dropwise added thereto over a period of two hours. After completion of the dropwise addition, heating and refluxing were continued for one hour. The conversion at that time was 100%. A fraction with a boiling point of up to 75° C. was recovered by distillation from the reactor and further washed five times with 200 g of water, to obtain 151 g of C6F13H having a purity of 99.8%. In the reactor, no formation of tar was observed.

Name

Identifiers

|

REACTION_CXSMILES

|

CC(C)([O-])C.[K+].[C:7](I)([C:10]([C:13]([C:16]([C:19]([C:22]([F:25])([F:24])[F:23])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8]>>[CH:7]([C:10]([C:13]([C:16]([C:19]([C:22]([F:23])([F:24])[F:25])([F:20])[F:21])([F:17])[F:18])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

84.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

223 g

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 1 l four-necked flask equipped with a stirrer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

apparatus-equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser, a dropping funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the dropwise addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were continued for one hour

|

|

Duration

|

1 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A fraction with a boiling point of up to 75° C. was recovered by distillation from the reactor

|

WASH

|

Type

|

WASH

|

|

Details

|

further washed five times with 200 g of water

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 151 g | |

| YIELD: CALCULATEDPERCENTYIELD | 94.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |